(3R)-N-(Ethanesulfonyl)piperidine-3-carboxamide
CAS No.:
Cat. No.: VC16192423
Molecular Formula: C8H16N2O3S
Molecular Weight: 220.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H16N2O3S |
---|---|
Molecular Weight | 220.29 g/mol |
IUPAC Name | (3R)-N-ethylsulfonylpiperidine-3-carboxamide |
Standard InChI | InChI=1S/C8H16N2O3S/c1-2-14(12,13)10-8(11)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m1/s1 |
Standard InChI Key | GUMWGJNTGBGPJH-SSDOTTSWSA-N |
Isomeric SMILES | CCS(=O)(=O)NC(=O)[C@@H]1CCCNC1 |
Canonical SMILES | CCS(=O)(=O)NC(=O)C1CCCNC1 |
Introduction
Synthesis and Manufacturing
While explicit synthetic routes for (3R)-N-(Ethanesulfonyl)piperidine-3-carboxamide remain proprietary, analogous methodologies for piperidine sulfonamides suggest a multi-step process involving:
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Piperidine Functionalization: Introduction of the carboxamide group via nucleophilic acyl substitution.
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Sulfonylation: Reaction with ethanesulfonyl chloride under basic conditions.
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Chiral Resolution: Use of chiral auxiliaries or chromatography to isolate the (3R) enantiomer .
A representative enantioselective synthesis, as demonstrated for related piperidine diamines, employs asymmetric hydrogenation or enzymatic resolution to achieve >98% enantiomeric excess . For instance, catalytic hydrogenation of a prochiral ketone intermediate using chiral Ru catalysts has been reported for analogous systems .
Structural and Stereochemical Analysis
The (3R) configuration imposes distinct spatial arrangements that influence molecular interactions. Comparative studies on (3R) vs. (3S) enantiomers of structurally related piperidine sulfonamides reveal:
Stereochemical Property | (3R) Enantiomer | (3S) Enantiomer |
---|---|---|
Receptor Binding Affinity | Higher affinity for serotonin receptors | Reduced activity in in vitro assays |
Metabolic Stability | Slower hepatic clearance | Rapid glucuronidation |
X-ray crystallography of analogous compounds confirms that the (3R) configuration optimizes hydrogen bonding with target proteins, particularly in enzymatic pockets requiring a specific spatial fit .
Physicochemical Properties
Experimental data for (3R)-N-(Ethanesulfonyl)piperidine-3-carboxamide remain limited, but key parameters include:
Property | Value | Reference |
---|---|---|
Molecular Weight | 220.29 g/mol | |
Density | 1.2 ± 0.1 g/cm³ | |
Polarizability | 21.1 ± 0.5 ×10⁻²⁴ cm³ | |
Storage Conditions | -20°C (long-term stable) |
Notably, melting/boiling points and solubility data are absent from public literature, highlighting gaps in characterization .
Precaution | Requirement |
---|---|
Personal Protective Equipment | Gloves, goggles, lab coat, respirator |
Ventilation | Use in fume hoods to avoid inhalation |
Waste Disposal | Incineration via licensed facilities |
No acute toxicity data are available, necessitating precautionary adherence to ALARA (As Low As Reasonably Achievable) principles .
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